N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N~4~-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a complex organic compound that features a triazole ring, a dichlorobenzyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl bromide.
Formation of the Piperidinecarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the triazole ring.
Reduction: Reduction reactions can occur at the dichlorobenzyl group, leading to the formation of corresponding benzyl alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids and ketones.
Reduction: Formation of reduced derivatives such as alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~4~-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N4-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-[1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide shares similarities with other triazole-containing compounds such as fluconazole and itraconazole, which are known for their antifungal properties .
- **Other similar compounds include various benzyl derivatives and piperidinecarboxamide derivatives, which have diverse biological activities.
Uniqueness
Structural Features: The unique combination of the triazole ring, dichlorobenzyl group, and piperidinecarboxamide moiety sets this compound apart from others.
Biological Activity: Its potential for enzyme inhibition and receptor binding makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C16H19Cl2N5O3S |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19Cl2N5O3S/c1-27(25,26)23-6-4-12(5-7-23)15(24)20-16-19-10-22(21-16)9-11-2-3-13(17)14(18)8-11/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,21,24) |
InChI Key |
DUYKGVWPXVJXFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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